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Dimethylaminoacrylonitrile

Cat. No.: B7902138
M. Wt: 96.13 g/mol
InChI Key: CRNHLPZBBWBNDN-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of 3-(dimethylamino)acrylonitrile (B1336122) and its derivatives stems from their role as "A+B" synthons, where the enamine moiety can react with various nucleophiles, and the acrylonitrile (B1666552) portion can participate in cycloaddition and other reactions. scilit.comevitachem.com This dual reactivity makes it a cornerstone in the synthesis of numerous heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. ontosight.airesearchgate.net

One of the most prominent applications of 3-(dimethylamino)acrylonitrile is in the construction of nitrogen-containing heterocycles. It serves as a key precursor for synthesizing substituted pyrimidines, pyridines, and pyrazoles. scilit.comresearchgate.netsapub.orgarabjchem.orgchem-soc.si For instance, the reaction of 3-(dimethylamino)acrylonitrile derivatives with guanidine (B92328) hydrochloride leads to the formation of aminopyrimidine carbonitriles. researchgate.net Similarly, it reacts with various dinucleophiles, such as aminopyrazoles or aminotriazoles, to yield fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. arabjchem.orgchem-soc.simdpi.com The reaction often proceeds through a nucleophilic vinylic substitution followed by cyclization. scilit.com

The compound's reactivity is not limited to nitrogen nucleophiles. It also participates in cycloaddition reactions. For example, the acrylonitrile moiety can undergo [3+2] cycloadditions with azides to form tetrazoles. vulcanchem.com Furthermore, derivatives of 3-(dimethylamino)acrylonitrile are employed in hetero-Diels-Alder reactions to synthesize thiopyran derivatives. researchgate.net

The versatility of this intermediate is further enhanced by the ease with which it can be functionalized. The core structure can be modified with various substituents, such as aryl, heteroaryl, or acyl groups, creating a library of specialized building blocks. ontosight.aievitachem.comresearchgate.netchem-soc.si These substituted analogs, like (2E)-3-(Dimethylamino)-2-(phenylsulfonyl)acrylonitrile, offer tailored reactivity for specific synthetic targets. ontosight.ai

Table 1: Heterocyclic Systems Synthesized from 3-(Dimethylamino)acrylonitrile Derivatives This is an interactive table. Select a heterocycle to see the typical reaction partners.

HeterocycleTypical Reaction Partner(s)Reaction Type
Pyrimidines Guanidine, Amidines, ThioureaCondensation / Cyclization
Pyridines Active methylene (B1212753) compounds (e.g., malononitrile)Condensation / Cyclization
Pyrazoles Hydrazine (B178648), Phenylhydrazine (B124118)Condensation / Cyclization
Pyrazolo[1,5-a]pyrimidines 3-AminopyrazolesCondensation / Cyclization
Pyrido[2,3-d]pyrimidines 6-amino-2-thioxopyrimidine-4(1H)-oneCondensation / Cyclization
Tetrazoles Azides[3+2] Cycloaddition
Thiopyrans Dienes (in Diels-Alder)[4+2] Cycloaddition

Overview of Research Trajectories for the Chemical Compound

Research involving 3-(dimethylamino)acrylonitrile and its derivatives has been dynamic, primarily focusing on its application in the synthesis of complex and biologically relevant molecules. ontosight.aiscilit.com A significant research trajectory involves its use as a key intermediate for preparing analogs of natural products and other bioactive compounds. researchgate.net For example, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile has been utilized in the synthesis of condensed indolylpyrimidines, which are analogs of the marine alkaloid meridianin. researchgate.netscispace.comresearchgate.net

Another major area of investigation is the use of these compounds in multicomponent reactions (MCRs). researchgate.net MCRs allow for the construction of complex molecular architectures in a single step, and the unique reactivity of 3-(dimethylamino)acrylonitrile makes it an ideal substrate for such transformations. This approach facilitates the rapid generation of diverse chemical libraries for screening purposes.

The development of novel synthetic methodologies to access a wider range of functionalized 3-(dimethylamino)acrylonitrile derivatives is also a continuing area of research. evitachem.comnih.gov This includes creating derivatives with specific substituents to fine-tune their reactivity and to serve as precursors for targeted therapeutic agents, such as kinase inhibitors or antibacterial agents. evitachem.comnih.gov For instance, research has explored its use in synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) analogues as potential dual inhibitors of CDK2 and TRKA kinases. mdpi.com The synthesis of various substituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole (B16455) and 3-(dimethylamino)acrylonitrile derivatives is a well-established route for accessing compounds with potential pharmacological interest. sapub.orgarabjchem.orgarkat-usa.orgresearchgate.netchim.it

Table 2: Selected Research Findings Involving 3-(Dimethylamino)acrylonitrile Derivatives This is an interactive table. Click on a research area for more details.

Research AreaKey FindingPrecursor ExampleResulting Compound Class
Natural Product Analogs Synthesis of new structures of condensed meridianine analogs. researchgate.netscispace.com(2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrileCondensed Indolylpyrimidines
Bioactive Heterocycles Synthesis of pyrazolo[1,5-a]pyrimidine analogues as potential anticancer agents. arabjchem.org2-Cyano-3-(dimethylamino)acrylamide7-amino-N-aryl-6-cyano-2-(phenylamino)-pyrazolo[1,5-a]pyrimidine-3-carboxamides
Medicinal Chemistry Scaffolds Development of pyrimidine (B1678525) derivatives as potential CDK9 inhibitors. nih.gov3-(Dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrileSubstituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines
Agrochemical Intermediates Synthesis of pyridine (B92270) derivatives with potential use as pest control agents. evitachem.com2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrileSubstituted Pyridines
Fused Heterocyclic Systems One-pot synthesis of pyrazole (B372694), pyrimidine, and fused pyrazolo[1,5-a]pyrimidine derivatives. sapub.org2-Cyano-3-(dimethylamino)-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acrylamidePyrazolo[1,5-a]pyrimidines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2 B7902138 Dimethylaminoacrylonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5(4-6)7(2)3/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNHLPZBBWBNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 3 Dimethylamino Acrylonitrile

Condensation Reactions in 3-(Dimethylamino)acrylonitrile (B1336122) Synthesisbenchchem.com

The foundational approach to synthesizing 3-(Dimethylamino)acrylonitrile involves the reaction between acrylonitrile (B1666552) or its derivatives and dimethylamine (B145610). This transformation can proceed through different mechanistic pathways, with the Michael addition being a critical step in forming the molecule's carbon-nitrogen backbone. Another effective method involves the reaction of 3-chloracrylonitrile with two equivalents of dimethylamine.

Optimization of Stoichiometric and Reaction Parametersbenchchem.com

The yield and purity of 3-(Dimethylamino)acrylonitrile are significantly influenced by the optimization of reaction conditions such as stoichiometry, temperature, and reaction time. In industrial-scale operations, such as those utilizing a bubble column reactor, precise control over these parameters is crucial for achieving near-quantitative yields. google.com

Microwave-assisted synthesis has emerged as a modern technique to enhance reaction efficiency. For instance, the aza-Michael addition of dimethylamine to acrylonitrile can be effectively conducted at 40°C for 2 hours under microwave irradiation, demonstrating an alternative to conventional heating methods.

Table 1: Optimized Parameters for 3-(Dimethylamino)acrylonitrile Synthesis

Parameter Optimized Value/Range Reactor Type / Method Reference
Temperature 25°C to 80°C (Preferred: 40°C to 60°C) Bubble Column Reactor google.com
Mole Ratio 1 to 1.5 moles of dimethylamine per mole of acrylonitrile (Preferred: 1-1.05:1) Bubble Column Reactor google.com
Residence Time 20 to 120 minutes Bubble Column Reactor google.com
Temperature 40°C Microwave-Assisted
Reaction Time 2 hours Microwave-Assisted

Catalytic Approaches and Reagent Selectionbenchchem.com

The selection of reagents and catalysts is pivotal in guiding the synthesis towards high efficiency. For Michael addition reactions, catalysts such as palladium or nickel are often employed. In the context of aza-Michael additions, molecular sieves can serve as effective facilitators.

In syntheses where a base is required to neutralize acidic byproducts, such as the reaction involving 4-chlorobenzoyl chloride, dimethylamine, and acrylonitrile, triethylamine (B128534) is a common choice. Furthermore, Brønsted acids like para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) can mediate related alkylation reactions involving the dimethylamino group under mild conditions.

Post-Synthesis Purification and Isolation Techniquesbenchchem.com

Following the synthesis, purification is essential to isolate 3-(Dimethylamino)acrylonitrile in high purity. Common laboratory techniques include filtration to remove solid byproducts, such as dimethylammonium hydrochloride, followed by crystallization from solvents like ethanol (B145695) or dry benzene.

For products that are liquid at room temperature or contain persistent impurities, distillation under reduced pressure is a frequently used method. chemdad.com In some optimized industrial processes, the reaction product is a clear liquid of nearly pure β-(dimethylamino)-propionitrile that requires no further purification. google.com Column chromatography is another technique employed for achieving high levels of purity.

Dimerization Strategies for Acrylonitrile Derivativeschempedia.infosioc-journal.cn

Acrylonitrile and its derivatives can undergo dimerization to form larger molecules, which are valuable intermediates in the chemical industry. chempedia.infosioc-journal.cn For example, the linear dimerization of acrylonitrile is a key step in the synthesis of adiponitrile, a precursor to hexamethylene diamine used in the production of nylon-6,6. sioc-journal.cn The compound 3-(Dimethylamino)acrylonitrile itself can also undergo dimerization under specific conditions.

Acid-Catalyzed Dimerization of Acrylic Reagentsresearchgate.net

The dimerization of 3-(Dimethylamino)acrylonitrile is catalyzed by acids. researchgate.net When heated in the presence of anhydrous organic acids, it dimerizes to form aminomethylenated glutaconic acid dinitrile, also known as 4-(dimethylaminomethylene)glutacononitrile. This reaction is a characteristic transformation for this type of enaminonitrile.

Reaction Conditions and Solvent Systems in Dimerizationresearchgate.net

The conditions for the dimerization of acrylic reagents are specific to the desired outcome. For 3-(Dimethylamino)acrylonitrile, the dimerization is typically achieved by heating the compound in the presence of an acid within a suitable solvent system. researchgate.net 1,2-Dimethoxyethane has been reported as an effective solvent for the acid-catalyzed dimerization of 3-(Dimethylamino)acrylonitrile. researchgate.net The choice of solvent and the specific acid catalyst are critical factors that influence the reaction rate and the yield of the dimer.

Table 2: Conditions for Dimerization of 3-(Dimethylamino)acrylonitrile

Parameter Condition
Catalyst Various Acids
Solvent 1,2-Dimethoxyethane
Temperature Elevated (Heating)

Advanced Synthetic Approaches

Advanced synthetic methodologies for preparing 3-(Dimethylamino)acrylonitrile focus on improving reaction efficiency, reducing environmental impact, and controlling stereochemical outcomes. These approaches often employ modern techniques such as microwave irradiation to accelerate reaction rates and specialized reaction conditions to achieve stereoselectivity.

Microwave-Assisted Aza-Michael Addition

Microwave-assisted synthesis has emerged as a powerful technique for producing 3-(Dimethylamino)acrylonitrile and its derivatives, offering significant reductions in reaction time and often leading to higher yields compared to conventional heating methods. This approach is particularly effective for the aza-Michael addition of dimethylamine to a suitable acrylonitrile precursor. The use of microwave irradiation can dramatically shorten reaction times from hours to mere minutes and frequently facilitates higher yields under greener, solvent-free, or aqueous conditions. scilit.comresearchgate.net

The synthesis involves the 1,4-conjugated addition of dimethylamine to an electron-deficient alkene like propiolonitrile or acrylonitrile itself. dntb.gov.ua Microwave energy efficiently promotes this reaction, often in the absence of a traditional catalyst. In one documented method, the reaction between dimethylamine and acrylonitrile is conducted at 40°C for 2 hours under microwave irradiation, utilizing molecular sieves to facilitate the process. The application of microwave technology not only accelerates the chemical transformation but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. scilit.comdntb.gov.ua

Research into microwave-assisted aza-Michael additions has demonstrated its broad applicability and efficiency. The protocol benefits from rapid heating, which can lead to different product distributions and selectivities compared to conventional heating.

ReactantsCatalyst/ConditionsSolventTimeTemperatureYieldReference
Dimethylamine, AcrylonitrileMolecular Sieves, Microwave Irradiation-2 hours40°C-
Various Amines, AcrylatesNone, Microwave IrradiationWater30 s - 10 min-Good to Excellent scilit.comresearchgate.net

Stereoselective Synthesis of 3-(Dimethylamino)acrylonitrile Isomers

The control of stereochemistry in the synthesis of 3-(Dimethylamino)acrylonitrile is crucial as the molecule can exist as (E) and (Z) isomers, where the geometry of the double bond differs. The properties and reactivity of these isomers can vary, making stereoselective synthesis a significant area of research.

The synthesis of the pure (E)-isomer, also referred to as trans-3-(Dimethylamino)acrylonitrile, has been specifically described. wikipedia.org One established method involves the reaction of 3-chloracrylonitrile with two equivalents of dimethylamine in a diethyl ether solution. wikipedia.org The reaction is initiated at 0°C, and upon completion of the addition, the mixture is allowed to warm to room temperature. The byproduct, dimethylammonium hydrochloride, is removed by filtration, and the desired (E)-isomer is isolated via vacuum distillation. wikipedia.org

While methods for producing the (E)-isomer are established, achieving high stereoselectivity for the (Z)-isomer or controlling the E/Z ratio can be more challenging. The Knoevenagel condensation, a common method for forming similar C=C bonds, can sometimes result in a mixture of isomers. For instance, the condensation of an aldehyde with an active methylene (B1212753) compound, a reaction analogous to some routes for acrylonitrile derivatives, has been shown to produce simultaneous Z and E isomers for structurally related compounds. researchgate.net The final isomeric ratio in such reactions can be influenced by factors like the choice of catalyst, solvent, and reaction temperature.

Target IsomerPrecursorsReagents/ConditionsOutcomeReference
(E)-isomer3-Chloracrylonitrile, DimethylamineDiethyl ether, 0°C to room temperatureIsolation of (E)-isomer after distillation wikipedia.org
(Z)/(E) Mixture4-(Dimethylamino)benzaldehyde, 2-(2,4,6-tribromophenyl)acetonitrileKnoevenagel Condensation (NaOH, ethanol)Simultaneous formation of Z and E isomers for a related structure researchgate.net

Chemical Transformations and Reactivity Profiles of 3 Dimethylamino Acrylonitrile

Fundamental Reaction Types

3-(Dimethylamino)acrylonitrile (B1336122) is a versatile organic compound that participates in a variety of chemical reactions, making it a valuable building block in organic synthesis. Its reactivity is primarily attributed to the presence of the electron-donating dimethylamino group, the electron-withdrawing nitrile group, and the carbon-carbon double bond.

Oxidation Pathways and Product Formation

The oxidation of 3-(dimethylamino)acrylonitrile can lead to the cleavage of the carbon-nitrogen bond. For instance, using molecular iodine as an oxidizing agent can result in the formation of aldehydes .

Reduction Reactions and Primary Amine Generation

The nitrile group in 3-(dimethylamino)acrylonitrile can be reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation. For example, the related compound 3-(N,N-dimethylamino)propionitrile has been successfully hydrogenated to N,N-dimethyl-1,3-diaminopropane using a cobalt catalyst at elevated temperature and pressure google.com. Another method involves using reducing agents like lithium aluminum hydride . The resulting primary amines are valuable intermediates in the synthesis of more complex molecules .

Nucleophilic Substitution Reactions and Derivative Diversification

The dimethylamino group of 3-(dimethylamino)acrylonitrile can be displaced by various nucleophiles. This nucleophilic substitution reaction allows for the synthesis of a diverse range of derivatives. The reaction is often carried out under acidic or basic conditions, depending on the nucleophile. For example, the dimethylamino group can be substituted by other amines under acidic conditions and heating . This reactivity is a key feature in the synthesis of various substituted acrylonitriles google.com.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsProductReference
AnilineDilute sulfuric acid or hydrochloric acid or acetic acid (pH 0.5-6.5), heat3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile google.com
AminesK2CO3, DMF, 80°C2-(2-Aminobenzoyl)-3-(dimethylamino)acrylonitrile
ThiolsEt3N, THF, RT2-(2-Mercaptobenzoyl)-3-(dimethylamino)acrylonitrile
MethoxideNaOMe, MeOH, reflux2-(2-Methoxybenzoyl)-3-(dimethylamino)acrylonitrile

Cycloaddition and Condensation Reactivity

3-(Dimethylamino)acrylonitrile and its derivatives are valuable partners in cycloaddition and condensation reactions, leading to the formation of various cyclic and heterocyclic systems.

Diels-Alder Reactions The acrylonitrile (B1666552) moiety can act as a dienophile in Diels-Alder reactions. For instance, it can react with dienes to form cyclohexene (B86901) derivatives researchgate.netua.es. The stereoselectivity of these reactions can be influenced by the substituents on the diene and the reaction conditions thieme-connect.de. Alkenyltrialkylammonium salts, which can be considered equivalents of β-(dimethylamino)acrylonitrile, have also been utilized as dienophiles in Diels-Alder reactions acs.org.

Condensation Reactions 3-(Dimethylamino)acrylonitrile can undergo condensation reactions with various electrophiles. A common example is the Knoevenagel condensation, where it reacts with aldehydes or ketones in the presence of a base to form substituted acrylonitriles smolecule.comevitachem.com. It can also condense with itself in a process known as dimerization researchgate.net.

Elucidation of Reaction Mechanisms Involving 3-(Dimethylamino)acrylonitrile

Mechanistic Studies in Heterocyclic Synthesis

3-(Dimethylamino)acrylonitrile is a key precursor in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. Mechanistic studies have shed light on the pathways of these transformations.

Synthesis of Pyrazoles The reaction of 3-(dimethylamino)acrylonitrile derivatives with hydrazine (B178648) is a common method for synthesizing pyrazoles. The reaction proceeds through a condensation-cyclization mechanism. For example, 3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with phenylhydrazine (B124118) in refluxing basic ethanol (B145695) to yield a substituted pyrazole (B372694) researchgate.net. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substituents on the hydrazine chim.it.

Synthesis of Pyridines 3-(Dimethylamino)acrylonitrile derivatives are also employed in the synthesis of pyridines. For instance, the reaction of an enaminonitrile with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of a pyridine (B92270) ring researchgate.net. The mechanism involves a series of condensation and cyclization steps.

Synthesis of Pyrimidines The versatility of 3-(dimethylamino)acrylonitrile extends to the synthesis of pyrimidines. Reaction with N,N-dinucleophiles, such as α-heteroarylamines, in a basic medium can lead to the formation of condensed indolylpyrimidines researchgate.net. Similarly, reaction with guanidine (B92328) hydrochloride can afford pyrimidine (B1678525) derivatives researchgate.net. The mechanism involves an initial nucleophilic attack followed by an intramolecular cyclization and elimination of dimethylamine (B145610).

Intramolecular Catalysis and Hydrogen Bonding Effects

The reactivity of 3-(dimethylamino)acrylonitrile is significantly influenced by the functional interplay of its dimethylamino group, which can act as an internal catalyst and engage in hydrogen bonding. These non-covalent interactions and catalytic pathways can dictate reaction outcomes, stabilize intermediates, and enhance reaction rates and selectivity.

Intramolecular Catalysis

The dimethylamino group can function as an intramolecular nucleophilic or base catalyst in various transformations. This phenomenon, where a reactive group within the same molecule accelerates a reaction, is a cornerstone of its synthetic utility. The proximity of the amino group to the reactive centers of the acrylonitrile backbone allows it to exert a more significant influence than an equivalent catalyst added externally.

Research on the dimerization of 3-(dimethylamino)acrylonitrile highlights this effect. In the presence of acid catalysts in 1,2-dimethoxyethane, the compound undergoes dimerization to yield aminomethylenated glutaconic acid dinitrile. researchgate.net This reaction proceeds with high efficiency, achieving yields of up to 90%. researchgate.net The mechanism implicitly involves the dimethylamino group, which, upon protonation, activates the molecule for subsequent nucleophilic attack by another molecule of the enamine.

Furthermore, in the synthesis of complex heterocyclic systems, the dimethylamino group often serves as a crucial activating group that is ultimately displaced. In derivatives such as (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, the enaminonitrile moiety is a key building block for producing condensed indolylpyrimidines and other meridianine analogs. researchgate.net During these cyclization reactions, the dimethylamino group facilitates the initial nucleophilic attack by an external dinucleophile before being eliminated in a subsequent step, demonstrating its role as a transient, intramolecular directing group. researchgate.net Studies on the hydrolysis of phenyl acylates have established the general principle that the dimethylamino group can effectively participate in intramolecular nucleophilic catalysis. acs.org

Hydrogen Bonding Effects

The nitrogen atom of the dimethylamino group, with its lone pair of electrons, is an effective hydrogen bond acceptor. nih.gov This capability plays a critical role in modulating the compound's reactivity, primarily through interactions with catalysts, solvents, or other reagents.

Key research findings on related systems illustrate the importance of hydrogen bonding:

Catalyst-Substrate Interaction: In organocatalyzed asymmetric reactions, hydrogen bonding is a primary mechanism for achieving stereocontrol. For instance, the cycloaddition of related aminosiloxydienes with aldehydes, catalyzed by TADDOL derivatives, relies on hydrogen bonding between the catalyst and the substrate to direct the approach of the reagents, leading to high enantioselectivity. ua.es Similarly, the activation of imines in Mannich reactions can be achieved through a crucial hydrogen bond between a carboxylic acid catalyst and the imine nitrogen. uni-regensburg.de

Solvent-Assisted Reactions: The choice of solvent can dramatically impact reaction rates and selectivity. Strong hydrogen-bond-donating solvents can form networks that stabilize charged intermediates or transition states, thereby accelerating the reaction. acs.org

Conformational Control: Hydrogen bonding can stabilize specific molecular conformations. While not directly observed in 3-(dimethylamino)acrylonitrile itself, studies of structurally similar compounds with sulfur groups have shown that intramolecular S–H···N hydrogen bonds can lock the molecule into a planar geometry, which in turn influences its reactivity and solid-state packing.

The following table summarizes detailed research findings where intramolecular catalysis or hydrogen bonding involving a dimethylamino group plays a definitive role in the reaction outcome.

Table 1: Research Findings on Intramolecular Effects in Dimethylamino Acrylates and Related Compounds

Reaction Type Substrate/System Catalyst/Conditions Detailed Research Finding
Dimerization 3-(Dimethylamino)acrylonitrile Various acids in 1,2-dimethoxyethane The reaction is catalyzed by acid, leading to aminomethylenated glutaconic acid dinitrile in up to 90% yield. The dimethylamino group acts as the internal reaction site. researchgate.net
Cyclocondensation (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with N,N-dinucleophiles Basic ethanol or piperidine The dimethylamino group serves as an excellent leaving group in a basic-promoted cyclization, enabling the synthesis of condensed indolylpyrimidines, which are analogs of meridianine natural products. researchgate.net
Asymmetric Diels-Alder 1-(Dimethylamino)-3-silyloxydiene with α,β-unsaturated aldehydes TADDOL organocatalyst The cycloaddition proceeds via hydrogen bonding between the aldehyde and the TADDOL catalyst, which directs the stereochemical outcome, affording dihydropyrones in high yields and enantioselectivities. ua.es

| Nucleophilic Aromatic Substitution | 2-(2-Bromobenzoyl)-3-(dimethylamino)acrylonitrile with amines or thiols | Base (K₂CO₃ or Et₃N) | The dimethylamino group enhances the electrophilicity at the β-position through resonance, while also influencing solubility and interaction with other reagents. |

Applications of 3 Dimethylamino Acrylonitrile in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

3-(Dimethylamino)acrylonitrile (B1336122) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a vinylogous aminonitrile system, provides multiple reactive sites for constructing intricate molecular architectures. This compound is particularly valuable in creating heterocyclic and carbocyclic frameworks that are central to many functional molecules.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The utility of 3-(dimethylamino)acrylonitrile as a precursor is prominent in the field of medicinal chemistry for the synthesis of pharmaceutical intermediates and lead compounds. nih.govarabjchem.orgmdpi.comsmolecule.com Its reactivity allows for the introduction of a cyano group and a dimethylamino group, which can be further manipulated to generate diverse molecular scaffolds.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) analogues. arabjchem.orgmdpi.com These compounds are of significant interest due to their potential as anticancer agents. For instance, the reaction of 3-amino-5-phenylaminopyrazoles with 3-(dimethylamino)acrylonitrile derivatives leads to the formation of substituted pyrazolopyrimidines. arabjchem.org These synthesized compounds have demonstrated considerable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hep-2 (larynx cancer). arabjchem.org Specifically, certain analogues have shown IC50 values in the micromolar range, indicating potent anticancer activity. arabjchem.orgmdpi.com

Furthermore, 3-(dimethylamino)acrylonitrile is a key starting material for creating various azolopyrimidine derivatives. nih.govnih.gov These derivatives are explored for their potential as antiviral and antitumor agents. The synthesis involves reacting a precursor derived from 3-(dimethylamino)acrylonitrile with various N-nucleophiles to produce pyrazolopyrimidines and triazolopyrimidines. nih.govnih.gov The resulting compounds have been evaluated for their cytotoxic activity against viral strains like HSV-1 and HIV-1, as well as different cancer cell lines, with some derivatives exhibiting significant biological effects. nih.govnih.gov

The versatility of 3-(dimethylamino)acrylonitrile also extends to the synthesis of meridianine analogues, which are marine alkaloids with potential as kinase inhibitors. researchgate.net The process involves the cyclization of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with various dinucleophiles to create condensed indolylpyrimidines. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates from 3-(Dimethylamino)acrylonitrile

Starting MaterialReagentResulting Compound ClassPotential Application
3-Amino-5-phenylaminopyrazoles3-(Dimethylamino)acrylonitrile derivativesPyrazolo[1,5-a]pyrimidinesAnticancer
2,2'-(1,4-phenylenebis(thiazole-4,2-diyl))bis(3-(dimethylamino)acrylonitrile)N-nucleophilesAzolopyrimidinesAntiviral, Antitumor
(2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrileα-HeteroarylaminesCondensed Indolylpyrimidines (Meridianine Analogues)Kinase Inhibitors

Precursor in Agrochemical Synthesis

In addition to its role in pharmaceuticals, 3-(dimethylamino)acrylonitrile and its derivatives are valuable precursors in the synthesis of agrochemicals. smolecule.com The chemical properties of this compound can be harnessed to develop new pesticides and herbicides. For example, 3-dimethylaminoacrolein, a related compound, is used in the industrial synthesis of 2-chloronicotinic acid, an important intermediate for various agrochemicals. wikipedia.org The reactivity of the acrylonitrile (B1666552) moiety allows for its incorporation into larger molecules designed to interact with biological targets in pests and weeds.

Heterocyclic Ring System Annulation and Functionalization

3-(Dimethylamino)acrylonitrile is extensively used in the annulation and functionalization of heterocyclic ring systems. Its ability to act as a three-carbon building block facilitates the construction of fused ring systems, which are prevalent in biologically active molecules.

Pyrazolopyrimidine Derivative Synthesis

The synthesis of pyrazolopyrimidine derivatives is a well-established application of 3-(dimethylamino)acrylonitrile. These bicyclic heteroaromatic compounds are known to exhibit a wide range of biological activities. The reaction typically involves the condensation of a 3-aminopyrazole (B16455) derivative with a 3-(dimethylamino)acrylonitrile derivative. arabjchem.org This reaction proceeds through a nucleophilic attack of the amino group of the pyrazole (B372694) onto the β-carbon of the acrylonitrile, followed by cyclization and elimination of dimethylamine (B145610) to form the pyrimidine (B1678525) ring. arabjchem.org This method allows for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines, which have been investigated for their potential as kinase inhibitors and anticancer agents. mdpi.com

Pyrrolo[1,2-a]pyrazine Synthesis

3-(Dimethylamino)acrylonitrile also serves as a key reagent in the synthesis of pyrrolo[1,2-a]pyrazines. mdpi.com This heterocyclic scaffold is found in various natural products and pharmacologically active compounds. A modern approach involves the cyclization of 2-formylpyrrole-based enaminones, which can be prepared from 3-(dimethylamino)acrylonitrile equivalents, in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com This strategy provides an efficient route to construct the pyrazine (B50134) ring fused to the pyrrole (B145914) core, leading to the formation of substituted pyrrolo[1,2-a]pyrazines. mdpi.com

Benzothiazole (B30560) Scaffold Construction

The benzothiazole scaffold is another important heterocyclic system that can be constructed using 3-(dimethylamino)acrylonitrile. Benzothiazole derivatives are known for their wide range of biological activities, including antiviral and antimicrobial properties. acs.orgresearchgate.net A common synthetic route involves the reaction of benzothiazol-2-yl-acetonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile. acs.org This intermediate can then be reacted with various nucleophiles, such as N-arylsulfonated guanidines, to construct fused pyrimidine rings, leading to the formation of novel benzothiazole-based pyrimidinesulfonamide scaffolds. acs.org These compounds have been investigated for their potential as antiviral agents and Hsp90α inhibitors. acs.org

Other Nitrogen-Containing Heterocycles

3-(Dimethylamino)acrylonitrile serves as a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles beyond those previously discussed. Its unique combination of a nucleophilic dimethylamino group and an electrophilic acrylonitrile moiety allows for diverse reactivity. For instance, it has been utilized in the synthesis of pyrazole derivatives. The reaction of β-dimethylamino-α-(2-ribosyl)acrylonitrile with hydrazine (B178648) hydrate (B1144303) yields the corresponding aminopyrazole derivative. longdom.org Similarly, various pyrazole derivatives have been synthesized by reacting α,β-unsaturated nitriles with hydrazine or acylated hydrazines. longdom.org

Furthermore, 3-(dimethylamino)acrylonitrile derivatives are instrumental in creating more complex heterocyclic systems. For example, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with N,N-dinucleophiles to form (1H-indol-3-yl)pyrazoles and condensed (1H-indol-3-yl)pyrimidines, which are analogs of meridianine natural products. researchgate.net The reaction of this enaminonitrile with phenylhydrazine (B124118) in refluxing ethanol (B145695) produces a single pyrazole product. researchgate.net Basic-promoted cyclization with α-heteroarylamines as N,N-1,3-dinucleophiles leads to the formation of condensed indolylpyrimidines. researchgate.net

The reactivity of the acrylonitrile core is also central to the synthesis of other heterocyclic structures. For instance, the reaction of 2-benzoyl-3-phenyl-acrylonitrile with cyanide ions can lead to the formation of furan (B31954) derivatives. longdom.org Additionally, the versatility of related enaminones, which can be derived from 3-(dimethylamino)acrylonitrile, extends to the synthesis of pyrazolo[3,4-d]pyridazines through 1,3-dipolar cycloaddition reactions with nitrileimines followed by condensation with hydrazine hydrate. researchgate.net

The following table summarizes the synthesis of various nitrogen-containing heterocycles using 3-(dimethylamino)acrylonitrile and its derivatives.

Starting MaterialReagent(s)Resulting Heterocycle(s)Reference(s)
β-Dimethylamino-α-(2-ribosyl)acrylonitrileHydrazine hydrateAminopyrazole derivative longdom.org
(2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrilePhenylhydrazine(1H-indol-3-yl)pyrazole researchgate.net
(2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrileα-HeteroarylaminesCondensed indolylpyrimidines researchgate.net
Bis(enaminones) (derived from dimethylformamide-dimethylacetal)Nitrileimines, Hydrazine hydrateBis(pyrazoles), Bis(pyrazolo[3,4-d]pyridazines) researchgate.net

Utility in Polymer Science

The unique chemical structure of 3-(dimethylamino)acrylonitrile and its derivatives makes them valuable in the field of polymer science. They are employed as specialty monomers, components in the formation of functional materials, and can influence polymerization processes.

As a Monomer for Specialty Polymer Production

3-(Dimethylamino)acrylonitrile and its analogs, particularly those with methacrylate (B99206) groups like N,N-Dimethylaminoethyl Methacrylate (DMAEMA), are utilized as monomers to produce specialty polymers with tailored properties. kowachemical.com These monomers contain a tertiary amine group, which imparts water solubility and excellent adhesion characteristics to the resulting polymers. kowachemical.com

For example, polymers derived from 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized via Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. acs.org This method allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersities. acs.org The resulting poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can be further modified, for instance, by quaternizing the tertiary amine groups to create cationic polymers. cmu.edu

These specialty polymers find applications in various fields. For example, well-defined PDMAEMA grown from a polypropylene (B1209903) surface can be quaternized to create antibacterial surfaces. cmu.edu Additionally, block copolymers containing polyacrylonitrile (B21495) segments, which can be challenging to synthesize due to solubility issues, have been successfully prepared using techniques like ATRP. itu.edu.tr

The table below provides examples of specialty polymers produced using monomers related to 3-(dimethylamino)acrylonitrile.

MonomerPolymerization MethodResulting PolymerKey Features/ApplicationsReference(s)
2-(Dimethylamino)ethyl methacrylate (DMAEMA)Atom Transfer Radical Polymerization (ATRP)Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)Water-soluble, good adhesion, precursor for cationic polymers, antibacterial surfaces kowachemical.comacs.orgcmu.edu
Acrylonitrile and n-butyl acrylateAtom Transfer Radical Polymerization (ATRP)Polyacrylonitrile-block-poly(n-butyl acrylate) (PAN-b-PBA)Block copolymer with distinct segments itu.edu.tr
N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA.HCl)Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerizationPoly(N-[3-(dimethylamino)propyl]methacrylamide hydrochloride)Well-defined cationic polymer researchgate.net

Formation of Conjugated Polymers and Functional Materials

3-(Dimethylamino)acrylonitrile derivatives are utilized in the synthesis of conjugated polymers and other functional materials with specific optical and electronic properties. The presence of the cyano and dimethylamino groups can influence the electronic structure and lead to materials with interesting characteristics.

For instance, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has been synthesized and studied for its optical properties. acs.org This compound exhibits different emission maxima in solution and in the solid state, a phenomenon attributed to variations in crystal morphology and size. acs.org Such materials with tunable photoluminescence are of interest for applications in optoelectronics.

Furthermore, conjugated microporous polymers (CMPs) have been developed for specific applications like uranium entrapment. sciopen.com While not directly using 3-(dimethylamino)acrylonitrile, the synthetic strategies for these CMPs involve creating frameworks with specific functional groups, such as amidoxime (B1450833) and amino functionalities, to enhance binding affinity to target ions. sciopen.com This highlights the principle of incorporating nitrogen-containing functional groups to create materials with advanced properties.

The synthesis of conjugated polymers containing metal complexes has also been reported. For example, a conjugated polymer was synthesized through the Heck coupling polymerization of (E)-3-(4-bromo-2,5-dioctylphenyl)-2-(4-vinylphenyl)acrylonitrile. researchgate.net Subsequent assembly with ruthenium complexes led to coordination polymers that were investigated for their photovoltaic applications in both polymer solar cells and dye-sensitized solar cells. researchgate.net

Solvent Effects on Acrylonitrile Polymerization Processes

The choice of solvent can significantly impact the polymerization of acrylonitrile. Research has shown that the polymerization rate and yield can vary substantially depending on the solvent used. For example, the polymerization of acrylonitrile initiated by certain lanthanide-sodium alkoxide clusters was essentially quantitative within 10 minutes in dimethylformamide (DMF), a polar aprotic solvent. In contrast, the yield was only 64% in hexane, a nonpolar solvent, under the same conditions. researchgate.net

Solvents can influence the stability and activity of the catalyst used in polymerization. In Atom Transfer Radical Polymerization (ATRP), a widely used controlled radical polymerization technique, the solvent can affect the equilibrium between the active and dormant species, thereby influencing the polymerization rate and control. cmu.edu For instance, polar solvents can stabilize ionic intermediates, which can be beneficial in certain polymerization reactions. smolecule.com However, the high boiling points of some polar aprotic solvents like DMF can complicate product purification. smolecule.com

The interaction of the solvent with the polymer itself is also a critical factor. Polyacrylonitrile (PAN) is known for its chemical resistance, which is attributed to strong dipole-dipole interactions between the nitrile groups on the polymer chains. researchgate.net Solvents that cannot effectively disrupt these interactions will be poor solvents for PAN. The choice of solvent is therefore crucial for both the polymerization process and the subsequent processing of the polymer.

The table below illustrates the effect of different solvents on the polymerization of acrylonitrile.

Polymerization SystemSolventObservationReference(s)
Lanthanide-sodium alkoxide cluster initiated polymerization of acrylonitrileDimethylformamide (DMF)Quantitative yield within 10 minutes researchgate.net
Lanthanide-sodium alkoxide cluster initiated polymerization of acrylonitrileHexane64% yield under the same conditions as DMF researchgate.net
Atom Transfer Radical Polymerization (ATRP)VariousSolvent affects catalyst stability and activity, influencing polymerization control cmu.edu
General PolymerizationPolar aprotic solvents (e.g., DMF)Can accelerate reactions by stabilizing ionic intermediates but may complicate purification smolecule.com

Theoretical and Computational Investigations of 3 Dimethylamino Acrylonitrile

Electronic Structure and Molecular Conformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure and conformational landscape of 3-(Dimethylamino)acrylonitrile (B1336122). These theoretical approaches allow for the detailed examination of molecular orbitals and the energetics of different spatial arrangements of the atoms.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 3-(Dimethylamino)acrylonitrile, the presence of the electron-donating dimethylamino group significantly influences its electronic structure. Computational studies on related compounds have shown that the introduction of a dimethylamino group can substantially raise the HOMO energy level and lower the LUMO energy level, resulting in a smaller HOMO-LUMO gap. For instance, the chemical insertion of a dimethylamino group into a related monomer was found to significantly reduce the HOMO-LUMO energy gap from 8.12 eV to 6.68 eV, indicating a substantial change in its electronic properties . A lower HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive in chemical transformations.

Molecular OrbitalEnergy (eV)Description
HOMO -5.2The Highest Occupied Molecular Orbital is primarily localized on the electron-rich dimethylamino group and the adjacent carbon-carbon double bond, reflecting the nucleophilic character of this part of the molecule.
LUMO Value not available in search resultsThe Lowest Unoccupied Molecular Orbital is expected to be centered on the electron-deficient acrylonitrile (B1666552) portion of the molecule, particularly the carbon-carbon double bond and the cyano group, indicating its susceptibility to nucleophilic attack.
HOMO-LUMO Gap Value not available in search resultsThe energy difference between the HOMO and LUMO, a smaller gap signifies higher reactivity.

Conformational Analysis and Isomerization Barriers

The flexibility of the 3-(Dimethylamino)acrylonitrile molecule allows for the existence of different conformers, primarily arising from rotation around the C-N single bond and the C-C single bond. Computational methods can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion.

The most stable conformation is expected to be planar or nearly planar to maximize the π-conjugation between the lone pair of the nitrogen atom, the C=C double bond, and the C≡N triple bond. This planarity is crucial for the charge transfer characteristics of the molecule.

Isomerization in 3-(Dimethylamino)acrylonitrile can occur through rotation around the C=C double bond, leading to E and Z isomers. The energy barrier for this isomerization is expected to be significant due to the breaking and reforming of the π-bond. Theoretical calculations can quantify this barrier, providing insights into the stability of each isomer and the conditions required for their interconversion.

IsomerRelative Energy (kJ/mol)Dihedral Angle (°C-C-N-C)
E-isomer Value not available in search resultsExpected to be close to 180°
Z-isomer Value not available in search resultsExpected to be close to 0°
Isomerization Barrier Value not available in search resultsThe energy required to rotate around the C=C double bond.

Gas-Phase Acidity and Basicity Studies

The intrinsic acidity and basicity of a molecule, devoid of solvent effects, can be determined through gas-phase studies. These properties are fundamental to understanding its chemical behavior.

Protonation Site Determination via Quantum-Chemical Calculations

Quantum-chemical calculations are instrumental in predicting the most likely site of protonation and the proton affinity (PA) of a molecule. For 3-(Dimethylamino)acrylonitrile, there are two primary potential protonation sites: the nitrogen atom of the dimethylamino group and the nitrogen atom of the cyano group.

Theoretical studies have indicated that the protonation of 3-(Dimethylamino)acrylonitrile preferentially occurs at the nitrogen atom of the cyano group. This is attributed to the significant charge delocalization in the resulting cation, where the positive charge is stabilized by the electron-donating dimethylamino group through the conjugated π-system. The calculated proton affinity for the cyano group nitrogen is reported to be 897 kJ mol⁻¹.

Protonation SiteCalculated Proton Affinity (kJ/mol)
Cyano Group Nitrogen 897
Dimethylamino Group Nitrogen Value not available in search results

Experimental Techniques for Gas-Phase Properties (e.g., FT-ICR Mass Spectrometry)

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution mass spectrometry technique that is exceptionally well-suited for the experimental determination of gas-phase acidities and basicities. In an FT-ICR mass spectrometer, ions are trapped in a strong magnetic field and their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio, is measured with very high precision.

By studying proton transfer reactions between the molecule of interest and a series of reference compounds with known gas-phase basicities or acidities, it is possible to bracket the unknown value and determine it accurately. While no specific FT-ICR studies on 3-(Dimethylamino)acrylonitrile were found in the search results, this technique remains the gold standard for obtaining precise experimental data on the intrinsic thermochemical properties of ions in the gas phase.

Solvent Effects on Reactivity and Structure

The reactivity and structure of molecules can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects.

For enaminonitriles like 3-(Dimethylamino)acrylonitrile, the polarity of the solvent can play a crucial role in their chemical reactions. Studies on related systems have shown that less polar solvents can lead to higher reaction yields in certain transformations, while more polar solvents may be less favorable. This can be attributed to the stabilization of reactants, transition states, or products to different extents by the solvent.

Theoretical studies can model how the solvent environment affects the electronic structure, such as the HOMO-LUMO gap, and the geometries of the different conformers. For instance, a polar solvent is expected to stabilize a more polar, charge-separated resonance structure of 3-(Dimethylamino)acrylonitrile, which could influence its reactivity in polar reactions.

Solvent PropertyEffect on Reactivity/Structure
Polarity Can influence reaction rates and product distributions. More polar solvents may stabilize charged intermediates or transition states.
Hydrogen Bonding Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the dimethylamino and cyano groups, affecting their basicity and nucleophilicity.

Modeling Solvation with Continuum Models (e.g., Isodensity Polarizable Continuum Model)

Understanding how a solvent interacts with a solute is crucial for predicting chemical behavior. Continuum solvation models are an efficient computational approach that treats the solvent as a continuous medium with specific properties like a dielectric constant, rather than modeling individual solvent molecules. This method simplifies calculations significantly while often providing accurate thermodynamic data on solvation.

One of the most widely used approaches is the Polarizable Continuum Model (PCM). In this framework, the solute molecule is placed within a cavity created in the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that electrostatically interacts with the solute. This interaction energy represents the electrostatic component of the solvation free energy.

Different variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). A more advanced variant is the Isodensity Polarizable Continuum Model (IPCM), where the cavity is not defined by interlocking atomic spheres but by a contour of the solute's own electron density. This creates a more physically realistic boundary between the solute and the solvent continuum. For a molecule like 3-(dimethylamino)acrylonitrile, these models can calculate key properties such as its solvation free energy in various solvents, which helps in understanding its solubility and reactivity in different chemical environments.

Table 1: Comparison of Common Continuum Solvation Models

ModelCavity DefinitionKey FeatureTypical Application
PCM Union of atomic spheres (van der Waals radii)General term for a class of models representing the solvent as a polarizable continuum.Calculation of solvation free energies and solvent effects on molecular properties.
IEF-PCM Union of atomic spheresSolves the integral equation for the solvent reaction field, offering a robust electrostatics description.Widely used for calculating properties in solution for various chemical systems.
C-PCM Union of atomic spheresA computationally efficient approximation where the dielectric constant approaches infinity, mimicking a conductor.Fast and reliable calculations for a broad range of solvents.
IPCM Isosurface of the solute's electron densityProvides a more physically grounded solute-solvent boundary, avoiding ambiguities of atomic radii.High-accuracy calculations where the precise shape of the solute is critical.

Influence of Solvent Polarity on Conformational Dynamics

The three-dimensional shape, or conformation, of a molecule can significantly impact its properties and reactivity. For a molecule like 3-(dimethylamino)acrylonitrile, which has rotatable bonds, different spatial arrangements of its atoms are possible. The stability of these different conformations can be strongly influenced by the surrounding solvent.

The polarity of the solvent plays a critical role in conformational dynamics. In polar solvents, conformations with a larger dipole moment will be preferentially stabilized, whereas in nonpolar solvents, intramolecular interactions may dominate. The nitrile group (-C≡N) in 3-(dimethylamino)acrylonitrile is strongly polar. In polar solvents, dipole-dipole interactions between the nitrile groups and solvent molecules can influence the molecule's preferred shape. advanceseng.com

Computational studies on polyacrylonitrile (B21495), a polymer composed of repeating acrylonitrile units, have shown that the chain conformation is highly dependent on the solvent and temperature. advanceseng.com In polar solvents, specific orientations of the nitrile groups are favored to maximize favorable dipole-dipole interactions. advanceseng.com This principle also applies to the small molecule 3-(dimethylamino)acrylonitrile. Theoretical methods, combining quantum mechanical calculations with the solvation models described above, can be used to calculate the energy of different conformers in various solvents. This allows researchers to predict the most stable conformation and understand how the conformational equilibrium shifts with changes in solvent polarity.

Molecular Modeling and Docking Simulations for Derivative Activity

3-(Dimethylamino)acrylonitrile serves as a versatile building block in organic synthesis for creating more complex molecules with potential biological activity. Molecular modeling and docking simulations are computational techniques essential for rational drug design, allowing scientists to predict how these newly synthesized derivatives might interact with specific biological targets, such as proteins or enzymes. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., an acrylonitrile derivative) when bound to a second (the receptor, e.g., a protein) to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A higher predicted binding affinity (often represented by a lower docking score or inhibition constant, Ki) suggests a more potent compound.

Numerous studies have utilized this approach for various acrylonitrile derivatives. For instance, indole-acrylonitrile derivatives have been synthesized and evaluated as potential antitumor and antimicrobial agents. nih.govresearchgate.net Docking studies on these compounds helped to rationalize their mechanism of action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of their target proteins. researchgate.net The acrylonitrile group itself is valuable in this context as it can increase a compound's solubility and act as a potential site for hydrogen bonding with a biological target. researchgate.net

Table 2: Examples of Molecular Docking Studies on Bioactive Acrylonitrile Derivatives

Derivative ClassBiological TargetKey Findings from DockingReference Compound ExamplePredicted Binding Affinity (IC50)
Indole Heteroaryl Acrylonitriles NADPH Oxidase 2 (NOX2)Interaction with specific residues in the binding cavity for p22phox.Compound C14~1 µM
Benzimidazole (B57391) Acrylonitriles TubulinInterference with tubulin polymerization activity.N,N-dimethylamino-substituted benzimidazole acrylonitriles0.2–0.6 μM
Indole-Acrylonitriles Multiple Cancer Cell LinesHigh potency against leukemia, colon, and breast cancer cell lines.3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile0.0244–5.06 μM (GI50)
Malononitrile Derivatives Topoisomerase IIβHigher predicted binding affinity (Ki) than the reference drug etoposide.2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrileNot specified

These simulations guide medicinal chemists in designing and synthesizing new derivatives with improved activity by optimizing the molecule's structure to enhance its interactions with the target. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for 3-(Dimethylamino)acrylonitrile (B1336122)

The chemical industry's shift towards greener and more efficient manufacturing processes has spurred the development of innovative synthetic methods for 3-(Dimethylamino)acrylonitrile. Traditional synthesis often relies on the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552), a highly exothermic reaction. Modern approaches seek to mitigate the hazards associated with this process while improving yield and sustainability.

One significant advancement is the adoption of continuous flow reactors . These systems offer superior control over reaction parameters, such as temperature and mixing, which is crucial for managing the exothermic nature of the dimethylamine and acrylonitrile reaction. Microreactor setups, in particular, enhance safety and efficiency compared to conventional batch processes. A patented process highlights the use of a bubble column reactor with countercurrent flow of reactants at temperatures between 25°C and 80°C, achieving a nearly quantitative yield.

Microwave-assisted synthesis represents another leap forward, drastically reducing reaction times and often improving yields. This technique has been effectively applied to the aza-Michael addition of dimethylamine to acrylonitrile, with one method reporting the reaction completion in 2 hours at 40°C using molecular sieves as a facilitator.

Furthermore, the development of novel catalytic systems is a key area of research. While traditional methods may use basic catalysts, newer approaches explore the use of transition-metal catalysis and organocatalysis to achieve milder and more efficient transformations. For instance, palladium-based catalyst systems have been successfully employed for the α-alkenylation of arylacetonitriles with vinyl halides, providing efficient access to a variety of substituted acrylonitriles with yields up to 95%.

From a sustainability perspective, research is also focused on the production of the precursor, acrylonitrile, from renewable resources. Bio-based routes, such as the conversion of glutamic acid or glycerol (B35011) into acrylonitrile, are being explored to reduce the carbon footprint of the entire synthetic pathway. chemicalbook.com For example, a two-step process has been developed to transform glutamic acid into acrylonitrile. Another approach achieves a 98% yield of acrylonitrile from 3-hydroxypropionic acid, which can be produced from sugars. chemicalbook.com

Table 1: Comparison of Synthetic Methodologies for Acrylonitrile Derivatives
MethodologyKey FeaturesReported YieldsAdvantages
Traditional Batch Process (Michael Addition)Highly exothermic reaction of dimethylamine and acrylonitrile.High, but can be variable.Well-established procedure.
Continuous Flow ReactionUtilizes microreactors or bubble column reactors for better process control.Near quantitative.Enhanced safety, efficiency, and scalability.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate the reaction.Often higher than conventional methods.Significant reduction in reaction time.
Palladium-Catalyzed AlkenylationCross-coupling of arylacetonitriles and vinyl halides.Up to 95%.Access to a wide range of functionalized derivatives.
Bio-based Acrylonitrile SynthesisConversion of renewable feedstocks like glutamic acid or 3-hydroxypropionic acid.Up to 98% for acrylonitrile from 3-hydroxypropionic acid.Improved sustainability and reduced carbon footprint.

Exploration of New Applications in Advanced Materials and Targeted Therapies

The unique molecular architecture of 3-(Dimethylamino)acrylonitrile, featuring an electron-rich dimethylamino group and a reactive acrylonitrile moiety, makes it a valuable building block for a diverse range of applications, from anticancer agents to functional polymers. nist.gov

Design and Synthesis of Derivatives for Antiproliferative Studies

3-(Dimethylamino)acrylonitrile is a key precursor in the synthesis of various heterocyclic compounds that exhibit significant biological activity. nist.gov In particular, its derivatives have shown promise as antiproliferative agents. The enaminonitrile functionality of 3-(Dimethylamino)acrylonitrile makes it an excellent starting material for the creation of substituted pyrazoles and pyrimidines through cyclization reactions with various nucleophiles. nist.gov

Research has demonstrated that pyrimidine (B1678525) derivatives synthesized from precursors related to 3-(Dimethylamino)acrylonitrile possess potent anticancer properties. nist.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, lung, and cervix. researchgate.net For instance, certain indole-acrylonitrile derivatives have demonstrated significant cytostatic effects across a broad panel of human cancer cell lines, with potent growth inhibition against leukemia, lung cancer, and melanoma. nist.gov One such derivative, featuring a 4-(dimethylamino)phenyl group, exhibited mean midpoint GI₅₀ values as low as 0.0244 μM against leukemia (HL-60) cells. nist.gov

The mechanism of action for some of these acrylonitrile derivatives involves the inhibition of tubulin polymerization, a critical process in cell division. mdpi.com By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). unifap.br

Table 2: Antiproliferative Activity of Selected Acrylonitrile Derivatives
Derivative ClassTarget Cancer Cell LinesReported Activity (IC₅₀/GI₅₀)Potential Mechanism of Action
Pyrimidine-5-carbonitrilesHepatocellular carcinoma (HepG2), Non-small cell lung cancer (A549), Breast cancer (MCF-7)Potent activity, with some compounds showing IC₅₀ values in the nanomolar range.EGFR inhibition. nih.gov
Indole-acrylonitrilesLeukemia (HL-60), Lung Cancer, MelanomaGI₅₀ values as low as 0.0244 μM. nist.govInterference with cell growth and division pathways. nist.gov
Benzimidazole-derived acrylonitrilesVarious hematological cancer cell lines.Pronounced activity with favorable selectivity towards normal cells.Tubulin polymerization inhibition. dtic.mil

Advancement in Functional Polymer Development and Characterization

The dimethylamino group in 3-(Dimethylamino)acrylonitrile and related monomers is a key functional handle for the development of "smart" or stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules.

Polymers based on N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA), a structurally related monomer, have been a subject of extensive research. researchgate.net These polymers exhibit both pH- and thermo-sensitivity. mdpi.com The tertiary amine group of the DMAPMA unit can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in polymer solubility and conformation. This property is being exploited for applications in controlled drug release and gene delivery. researchgate.net

Furthermore, copolymers of DMAPMA with hydrophobic monomers like methyl methacrylate (B99206) can exhibit lower critical solution temperature (LCST) behavior, where they are soluble in water below a certain temperature and become insoluble above it. researchgate.net This thermo-responsiveness is highly desirable for creating injectable hydrogels and actuators. researchgate.net The synthesis of these functional polymers is often achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer's molecular weight and architecture. nih.gov

Characterization of these functional polymers involves a suite of analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is used to determine the copolymer composition. researchgate.net Techniques like grazing angle attenuated total reflectance-Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and atomic force microscopy are employed to characterize polymer brushes synthesized on surfaces. The stimuli-responsive behavior is often studied using turbidimetry to determine the phase transition temperatures and dynamic light scattering to investigate changes in particle size and aggregation. mdpi.com

Advanced Spectroscopic and Computational Integration for Comprehensive Understanding

A deeper understanding of the structure, reactivity, and biological activity of 3-(Dimethylamino)acrylonitrile and its derivatives is being achieved through the synergistic use of advanced spectroscopic techniques and computational modeling.

Spectroscopic analysis is fundamental for the structural elucidation and characterization of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the double bond. Mass spectrometry is used to determine the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds. nist.gov

Computational chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure, properties, and reaction mechanisms of 3-(Dimethylamino)acrylonitrile and its derivatives at the molecular level. researchgate.net DFT calculations can be used to:

Predict molecular geometries: Computational optimization of the molecular structure can provide insights into bond lengths and angles.

Simulate spectroscopic data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to validate the proposed structures.

Investigate reaction mechanisms: DFT can be used to model the transition states and intermediates of chemical reactions, providing a deeper understanding of the reaction pathways and energetics. For example, computational studies have been used to investigate the competition between concerted and stepwise mechanisms in the Diels-Alder reactions of acrylonitrile.

Elucidate electronic properties: The calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces helps in understanding the reactivity and intermolecular interactions of these molecules. researchgate.net

Model biological activity: Molecular docking studies are employed to predict the binding modes and affinities of 3-(Dimethylamino)acrylonitrile derivatives with their biological targets, such as enzymes and receptors. researchgate.net This information is invaluable for the rational design of more potent and selective therapeutic agents.

The integration of these advanced spectroscopic and computational methods provides a comprehensive understanding of the chemical and biological properties of 3-(Dimethylamino)acrylonitrile, guiding future research in the development of novel synthetic methodologies and applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dimethylaminoacrylonitrile, and how do they influence its reactivity in synthetic chemistry?

  • Methodological Answer : Begin by consulting authoritative databases like the NIST Chemistry WebBook for experimentally validated properties (e.g., boiling point, solubility, dipole moment) . Cross-reference with synthetic protocols (e.g., halogenation or coupling reactions) to assess how steric effects from the dimethylamino group modulate reactivity. For example, steric hindrance may explain failed coupling attempts with halogenated vinyl ethers .

Q. How can researchers safely handle this compound in laboratory settings, given its structural similarity to acrylonitrile derivatives?

  • Methodological Answer : Follow toxicological frameworks from agencies like ATSDR, which classify acrylonitrile derivatives based on exposure routes (inhalation, dermal) and acute/chronic health effects . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) validated in studies with moderate-to-high confidence ratings (≥3/4 key study design features) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction intermediates?

  • Methodological Answer : Use NMR (¹H/¹³C) to track substituent effects on the acrylonitrile backbone, complemented by IR spectroscopy to monitor nitrile (C≡N) stretching frequencies (~2200 cm⁻¹). For crystallographic validation, reference protocols from Acta Crystallographica on structurally analogous acrylonitriles .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in cross-coupling reactions be systematically analyzed?

  • Methodological Answer : Apply PRISMA guidelines to design a systematic review:

Define Population/Exposure/Comparator/Outcome (PECO) criteria to exclude off-topic studies (e.g., non-nitrogenous analogs) .

Use tools like Covidence to screen results, focusing on reaction yields, solvent systems, and catalyst compatibility .

Perform meta-regression to identify variables (e.g., temperature, steric bulk) causing discrepancies .

Q. What experimental design strategies mitigate synthesis challenges, such as unwanted oligomerization during this compound-based polymerizations?

  • Methodological Answer :

  • Optimization : Use Design of Experiments (DoE) to test variables like initiator concentration and reaction time. Reference copolymerization protocols for acrylonitrile derivatives in Polymer Indexing Dictionary .
  • Characterization : Employ GPC/SEC to detect oligomer formation and DSC to assess thermal stability during polymerization .

Q. How can researchers address gaps in toxicokinetic data for this compound, particularly regarding metabolic pathways?

  • Methodological Answer :

  • In Silico Modeling : Use software like ADMET Predictor to simulate metabolic transformations (e.g., cytochrome P450-mediated oxidation).
  • In Vitro Validation : Design hepatocyte assays using OECD guidelines, prioritizing metabolites flagged by computational models .

Methodological Frameworks for Data Analysis

Q. What criteria should be used to evaluate the reliability of this compound-related studies in literature reviews?

  • Answer : Adopt ATSDR’s confidence-rating system:

  • High Confidence : Studies with ≥4/4 key features (e.g., controlled exposure levels, blinded analysis).
  • Low Confidence : Studies lacking dose-response data or with unvalidated analytical methods .

Q. How should researchers structure a manuscript to highlight this compound’s novel applications in materials science?

  • Answer : Follow Advanced Journal of Chemistry guidelines:

  • Abstract : Explicitly state the scientific gap (e.g., "limited methods for stabilizing nitrile-based polymers").
  • Results/Discussion : Use subheadings to separate physicochemical data (e.g., Tg values) from mechanistic insights (e.g., hydrogen-bonding interactions) .

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Feasible Synthetic Routes

Reactant of Route 1
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Dimethylaminoacrylonitrile
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Dimethylaminoacrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.